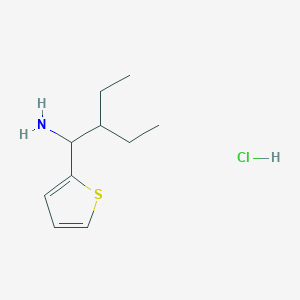

2-(1-Amino-2-ethylbutyl)thiophene hydrochloride

説明

Systematic International Union of Pure and Applied Chemistry Name Derivation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming complex heterocyclic structures with multiple substituents. The official International Union of Pure and Applied Chemistry designation is 2-ethyl-1-thiophen-2-ylbutan-1-amine;hydrochloride, which reflects the specific arrangement of functional groups within the molecular framework. This nomenclature system begins with the identification of the longest carbon chain containing the amino group, which in this case forms a butane backbone with ethyl branching at the 2-position. The thiophene ring attachment occurs at the 1-position of this butane chain, creating the characteristic 1-thiophen-2-yl substituent designation. The semicolon notation separates the organic base structure from the hydrochloride salt component, indicating the ionic association between the protonated amine and chloride anion.

The systematic name derivation process involves several key structural recognition steps. The primary carbon chain identification establishes the butane foundation, while the secondary substituent analysis reveals the ethyl group at the 2-position and the thiophene ring system at the 1-position. The amino group functionality at the 1-position creates the amine designation, with the hydrochloride specification indicating salt formation through protonation of the nitrogen atom.

| Structural Component | Nomenclature Contribution | Position |

|---|---|---|

| Butane chain | butan-1-amine | Primary backbone |

| Ethyl substituent | 2-ethyl | Position 2 of butane |

| Thiophene ring | thiophen-2-yl | Position 1 of butane |

| Hydrochloride salt | hydrochloride | Ionic association |

Alternative Nomenclatural Systems

Beyond the systematic International Union of Pure and Applied Chemistry approach, this compound is recognized through multiple alternative naming conventions that serve different scientific and commercial purposes. The Chemical Abstracts Service registry system assigns the identifier 1193387-61-9, providing a unique numerical designation for database searches and regulatory documentation. Additional nomenclatural variations include the descriptor this compound, which emphasizes the thiophene ring as the primary structural element with the amino-ethylbutyl group as a substituent.

The compound also appears in scientific literature under simplified nomenclatural forms that facilitate communication while maintaining structural accuracy. These alternative designations include 2-ethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride and various permutations that reflect different prioritization schemes for structural components. The molecular formula representation as Carbon-10 Hydrogen-18 Chlorine-1 Nitrogen-1 Sulfur-1 provides an elemental composition alternative that transcends nomenclatural complexity while conveying essential structural information.

| Nomenclature System | Designation | Application Context |

|---|---|---|

| Chemical Abstracts Service Number | 1193387-61-9 | Registry identification |

| Simplified Common Name | This compound | Scientific communication |

| Molecular Formula | Carbon-10 Hydrogen-18 Chlorine-1 Nitrogen-1 Sulfur-1 | Elemental composition |

| International Chemical Identifier | InChI=1S/C10H17NS.ClH/c1-3-8(4-2)10(11)9-6-5-7-12-9;/h5-8,10H,3-4,11H2,1-2H3;1H | Digital structure representation |

Structural Relationship to Thiophene Derivatives

The structural architecture of this compound positions it within the extensive family of thiophene derivatives, which constitute a privileged class of heterocyclic compounds in medicinal chemistry and materials science. Thiophene, the parent compound with molecular formula Carbon-4 Hydrogen-4 Sulfur-1, serves as the foundational aromatic system that imparts characteristic electronic and chemical properties to its derivatives. The five-membered ring structure of thiophene, consisting of four carbon atoms and one sulfur atom, exhibits aromatic character through delocalized pi-electron systems that contribute to the stability and reactivity patterns observed in substituted derivatives.

The specific substitution pattern in this compound involves attachment of the amino-alkyl group at the 2-position of the thiophene ring, creating a direct carbon-carbon bond between the heterocyclic system and the aliphatic chain. This substitution pattern differentiates the compound from other thiophene derivatives such as 2-aminothiophene or simple alkyl-substituted thiophenes, while maintaining the fundamental aromatic characteristics of the parent thiophene system. The branched nature of the ethylbutyl chain introduces additional structural complexity and potential for stereochemical considerations, although the specific stereochemistry is not explicitly defined in standard nomenclature.

Comparative analysis with other thiophene derivatives reveals that this compound shares structural motifs with compounds such as 2-aminothiophene-3-carboxylate derivatives and other substituted thiophenes used in pharmaceutical applications. The amino functionality provides sites for hydrogen bonding and potential biological activity, while the extended alkyl chain contributes to lipophilicity and membrane interaction properties. The hydrochloride salt formation enhances water solubility compared to the free base form, which is characteristic of many pharmaceutical compounds containing basic nitrogen atoms.

| Structural Feature | Contribution to Properties | Relationship to Thiophene Family |

|---|---|---|

| Thiophene ring system | Aromatic stability, electronic properties | Core heterocyclic framework |

| 2-Position substitution | Regiospecific attachment point | Common substitution pattern |

| Amino-alkyl chain | Basicity, hydrogen bonding | Functional group diversification |

| Branched alkyl structure | Lipophilicity, steric effects | Chain length and branching variation |

| Hydrochloride salt | Water solubility, crystalline stability | Salt formation strategy |

特性

IUPAC Name |

2-ethyl-1-thiophen-2-ylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NS.ClH/c1-3-8(4-2)10(11)9-6-5-7-12-9;/h5-8,10H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHVWTQNTNGRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-61-9 | |

| Record name | 2-Thiophenemethanamine, α-(1-ethylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Oxidation to 2-Thiophene Acetaldehyde and Formation of Oxime

- Oxidation : 2-thiophene ethanol is oxidized to 2-thiophene acetaldehyde.

- Oxime formation : Reaction with hydroxylamine hydrochloride in ethanol/water mixture at room temperature.

- Reaction ratio : Weight and volume ratios of 1:3:0.8:1.1 for 2-thiophene acetaldehyde, ethanol, hydroxylamine hydrochloride, and water respectively.

- Duration : 1 hour at room temperature.

- Isolation : Organic layer separation and concentration under reduced pressure to obtain 2-thiophene acetaldoxime.

Reduction of Oxime to 2-Thiophene Ethylamine

- Reagents : 2-thiophene acetaldoxime is reduced using sodium borohydride in the presence of copper sulfate and Amberlyst-15 catalyst in tetrahydrofuran (THF) or dioxane.

- Conditions : Reaction initiated at 0 °C, then warmed to room temperature, monitored by TLC until completion.

- Workup : Filtration, extraction with ethyl acetate and water, followed by vacuum distillation.

- Yield : Approximately 85% yield of 2-thiophene ethylamine.

- Advantages : Mild conditions, high efficiency, and good selectivity.

Alternative Synthetic Route Using N-(Protecting Group)-2-Activation Aziridine

- Starting materials : Thiophene and N-(protecting group)-2-activation aziridine.

- Process : Formation of N-(protecting group)-2-thiophene ethylamine intermediate.

- Deprotection : Hydrolysis and alkalization to yield 2-thiophene ethylamine.

- Extraction : Organic solvent extraction and drying.

- Yield : Approximately 80%.

- Characterization : 1H NMR data confirm product structure.

- Advantages : Operational safety, low cost, and suitability for industrial scale.

- Limitations : Higher cost of aziridine intermediates may restrict large-scale use.

Alkylation of Thiophene via Grignard Reagents for Substituted Thiophenes

- A related method involves generating Grignard reagents from chiral bromoalkanes and 3-bromothiophene in the presence of nickel catalysts, leading to alkylated thiophenes.

- This method provides stereochemical control and moderate yields (~58%).

- It is relevant for preparing chiral analogs of 2-(1-amino-2-ethylbutyl)thiophene derivatives.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of thiophene | Bromine/NBS/pyridine hydrobromide | -10 to 10 | Acetic acid, toluene, etc. | High | Controlled addition, vacuum distillation |

| Grignard formation | Mg chips + 2-bromothiophene | Room temp | Ether, THF, toluene | High | Anhydrous conditions required |

| Reaction with ethylene oxide | Grignard reagent + ethylene oxide | 0 to 20 | Ether, THF | High | Acid quench, antioxidant addition |

| Oxidation to acetaldehyde | Oxidizing agent (not specified) | Room temp | Ethanol/water | Moderate | Prepares for oxime formation |

| Oxime formation | Hydroxylamine hydrochloride + ethanol/water | Room temp | Ethanol/water | High | 1 hour reaction time |

| Reduction of oxime | NaBH4 + CuSO4 + Amberlyst-15 | 0 to room temp | THF or dioxane | 85 | Monitored by TLC, mild conditions |

| Aziridine route (alternative) | Thiophene + N-(protecting group)-aziridine + hydrolysis | Room temp | Various | 80 | Industrial applicability, cost factors |

Research Findings and Practical Considerations

- The bromination and Grignard steps are well-established with robust protocols, offering reproducibility and scalability.

- The oxime reduction route provides a mild and high-yielding method to introduce the amino group without harsh reagents.

- The alternative aziridine-based synthesis offers a safer and cost-effective industrial route but depends on the availability of specialized intermediates.

- Catalytic systems such as nickel complexes and Amberlyst-15 resin improve selectivity and reduce by-products.

- Temperature control and solvent choice critically impact yield and purity.

- The final hydrochloride salt formation is typically achieved by acidification with HCl in organic solvents, facilitating product isolation and stability.

化学反応の分析

Types of Reactions: 2-(1-Amino-2-ethylbutyl)thiophene hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can produce a variety of substituted thiophenes depending on the nucleophile used.

科学的研究の応用

Unfortunately, the provided search results do not offer comprehensive information specifically on the applications of "2-(1-Amino-2-ethylbutyl)thiophene hydrochloride." However, based on the available data, here's what can be gathered:

1. Basic Information and Properties:

- Chemical Identifiers: The compound is identified by CAS number 1193387-61-9 . Other names include this compound, 2-ethyl-1-thiophen-2-ylbutan-1-amine;hydrochloride .

- Molecular Formula: C10H18ClNS

- Related Compounds: It is related to CID 43186713, which is 2-(1-Amino-2-ethylbutyl)thiophene .

2. Safety and Hazards

- GHS Classification: According to one notification to the ECHA C&L Inventory, the compound is associated with the following hazards :

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

3. General Information on Thiophenes

- "this compound" is listed among other thiophene compounds .

- Thiophenes, in general, are used in the synthesis of biological active thiophene-containing heterocycles, conjugates, or hybrids .

4. Potential Research Areas

- Aminopeptidase Inhibitors: Derivatives of 2-amino-ethanethiol are noted as aminopeptidase inhibitors, potentially prolonging the effects of neuropeptides and opioid peptides, which could have implications in analgesia and hormonal/behavioral effects .

- Antiproliferative activity: Research has shown that modified 2-aminothiophenes have antiproliferative properties against certain cancer cell lines .

作用機序

The mechanism by which 2-(1-Amino-2-ethylbutyl)thiophene hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

1-(Thiophen-2-yl)butan-1-amine Hydrochloride (CAS 1255718-30-9)

Structure : A straight-chain butylamine substituent at the 2-position of thiophene.

Molecular Formula : C₈H₁₄ClNS; Molecular Weight : 191.72 g/mol .

Key Differences :

- The target compound’s branched ethylbutyl chain introduces steric hindrance absent in the linear butyl chain of this analog.

- Impact : Branched chains may reduce solubility in polar solvents but enhance lipid membrane permeability. The higher molecular weight of the target compound (~207.72 vs. 191.72 g/mol) could also affect pharmacokinetics.

1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide Hydrochloride (CAS 1423024-22-9)

Structure : A cyclohexane carboxamide linked to the thiophene via a methyl group.

Molecular Formula : C₁₃H₂₂ClN₃OS; Molecular Weight : 311.85 g/mol .

Key Differences :

- The carboxamide group and cyclohexane ring introduce hydrogen-bonding capacity and hydrophobicity, respectively.

Thiophene Fentanyl Hydrochloride

Structure : A fentanyl analog with a thiophene moiety.

Molecular Formula : C₂₄H₂₆N₂OS·HCl; Molecular Weight : 433.0 g/mol .

Key Differences :

- The opioid backbone in fentanyl contrasts sharply with the target compound’s simple alkylamine-thiophene structure.

4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide Hydrochloride (CAS 1189919-21-8)

Structure : A thiomorpholine ring with a chlorophenyl-substituted ethylamine.

Molecular Formula : C₁₂H₁₈Cl₂N₂OS; Molecular Weight : 309.25 g/mol .

Key Differences :

- The thiomorpholine 1-oxide and chlorophenyl group introduce aromaticity and a sulfoxide moiety.

- Impact : The target compound’s aliphatic chain lacks the electron-withdrawing chlorine and sulfoxide polarity, which could alter reactivity and bioavailability.

Molecular Weight and Solubility

Branched chains in the target compound may lower aqueous solubility compared to linear analogs but improve lipid solubility .

生物活性

2-(1-Amino-2-ethylbutyl)thiophene hydrochloride is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiophene Derivatives

Thiophene derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiproliferative, antiviral, and anti-inflammatory effects. The specific compound this compound is part of a larger class of 2-aminothiophenes that have been explored for their medicinal properties. Recent studies have highlighted their potential as drug candidates due to their selective inhibition mechanisms and favorable pharmacokinetic profiles .

Antiproliferative Properties

Research has indicated that certain thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, Khalifa and Algothami (2020) reported that 2-aminothiophenes showed promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(1-Amino-2-ethylbutyl)thiophene | HepG2 | 214.09 |

| Reference Compound (Galunisertib) | HepG2 | 0.17 |

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been well documented. A study highlighted the effectiveness of various substituted thiophenes against bacterial strains, suggesting that modifications in the thiophene structure can enhance antimicrobial activity. The presence of amino groups was particularly noted to increase efficacy against Gram-positive bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, it has been shown to modulate signaling pathways involved in cell proliferation and apoptosis. The compound's structure allows it to fit into receptor binding sites effectively, leading to altered cellular responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of thiophene derivatives. Modifications at various positions on the thiophene ring can significantly influence biological activity:

- Position 3 Substitution : Introduction of cyano groups at the C3 position has been associated with enhanced antiproliferative activity.

- Cycloalkyl Groups : The presence of cyclopentyl groups in certain derivatives has shown improved binding affinity to target proteins .

Case Studies

Several case studies have documented the pharmacological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited growth in MCF-7 cells with an IC50 value comparable to established chemotherapeutics.

- Antimicrobial Efficacy : In vitro tests showed that modified thiophenes exhibited potent activity against resistant strains of bacteria, making them candidates for further development as antibiotics.

Q & A

Basic: What are the optimal synthetic routes for 2-(1-amino-2-ethylbutyl)thiophene hydrochloride with minimal side-product formation?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Friedel-Crafts alkylation to functionalize the thiophene ring .

- Step 2: Reductive amination to introduce the amino-ethylbutyl moiety, using sodium cyanoborohydride or similar reducing agents in methanol/THF under inert atmosphere .

- Step 3: Hydrochloride salt formation via reaction with HCl in anhydrous diethyl ether .

Optimization Tips: - Use column chromatography (silica gel, hexane/ethyl acetate gradient) to purify intermediates .

- Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and adjust stoichiometry to limit byproducts like N-alkylated derivatives .

Basic: How to characterize the molecular structure using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Receptor Binding Assays:

- Radioligand displacement studies (e.g., serotonin or dopamine receptors) using [3H]-ligands and scintillation counting .

- Enzyme Inhibition:

- Cytotoxicity Screening:

- MTT assay on HEK-293 or HeLa cells (48-hour exposure, IC50 calculation via nonlinear regression) .

Advanced: How to resolve crystallographic data discrepancies during structural refinement?

Methodological Answer:

- Data Validation:

- Dynamic Disorder Modeling:

Advanced: What strategies validate conflicting bioactivity data across studies?

Methodological Answer:

- Orthogonal Assays:

- Batch Consistency Checks:

- Meta-Analysis:

- Use PubChem BioActivity data (AID 1259401) to compare IC50 values across studies and identify outliers .

Advanced: How to design structure-activity relationship (SAR) studies considering stereochemistry?

Methodological Answer:

- Enantiomer Synthesis:

- Prepare (R)- and (S)-enantiomers via chiral auxiliary methods (e.g., Evans oxazolidinones) .

- Pharmacophore Mapping:

- Use Schrödinger’s Phase to align active conformers and identify critical hydrogen-bond donors (e.g., amine group) .

- 3D-QSAR Modeling:

- Train CoMFA/CoMSIA models with IC50 data (training set: r² > 0.8; test set: q² > 0.5) .

Advanced: What computational approaches predict pharmacokinetic properties?

Methodological Answer:

- ADME Prediction:

- SwissADME: Calculate logP (~2.5), TPSA (~45 Ų), and CYP450 inhibition profiles .

- Molecular Dynamics (MD):

- Simulate blood-brain barrier permeability (e.g., Desmond MD with lipid bilayer models) .

- Docking Studies:

- Autodock Vina: Dock the compound into homology-modeled serotonin receptors (ΔG < −7 kcal/mol indicates strong binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。